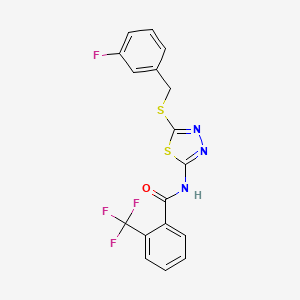

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Description

N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a trifluoromethyl-substituted benzamide core and a 3-fluorobenzylthio side chain. The 1,3,4-thiadiazole scaffold is renowned for its bioisosteric properties, enabling interactions with diverse biological targets, including kinases and DNA . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorinated benzylthio moiety may influence target specificity and binding affinity.

Properties

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F4N3OS2/c18-11-5-3-4-10(8-11)9-26-16-24-23-15(27-16)22-14(25)12-6-1-2-7-13(12)17(19,20)21/h1-8H,9H2,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTOJLGSFOZWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F4N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides under acidic conditions. The introduction of the 3-fluorobenzylthio group is usually accomplished via nucleophilic substitution reactions, where a suitable thiol reacts with a fluorobenzyl halide. The final step involves the coupling of the thiadiazole derivative with 2-(trifluoromethyl)benzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of nitro groups to amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

The primary application of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide lies in its potential as an anticancer agent. Thiadiazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation and induce apoptosis.

Case Studies

- In Vitro Studies : Research indicates that thiadiazole derivatives can significantly decrease the viability of various cancer cell lines. For instance, studies have shown that compounds similar to this compound exhibit cytotoxic effects against human leukemia and melanoma cells by inducing apoptosis through the caspase pathway .

- Mechanism of Action : The mechanism involves the inhibition of key metabolic pathways and disruption of DNA synthesis. The compound interacts with specific molecular targets such as enzymes and receptors essential for cell survival and proliferation .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. The unique structural features of this compound allow it to bind effectively to various enzymes involved in critical biological processes.

Enzymatic Targets

- Carbonic Anhydrase Inhibition : Some thiadiazole derivatives have shown promise in inhibiting carbonic anhydrases, which are crucial for maintaining acid-base balance in tissues. This inhibition can be leveraged for therapeutic applications in conditions such as glaucoma and epilepsy .

Antimicrobial Properties

Thiadiazole derivatives are also being explored for their antimicrobial properties. The presence of sulfur and nitrogen in the thiadiazole ring enhances the compound's ability to disrupt microbial membranes.

Research Findings

- Antibacterial Activity : Studies have indicated that compounds similar to this compound exhibit significant antibacterial effects against various strains of bacteria .

Potential in Material Science

Beyond biological applications, this compound's unique chemical structure makes it a candidate for material science applications, particularly in developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The trifluoromethyl group and fluorobenzylthio moiety contribute to its binding affinity and specificity, while the thiadiazole ring may play a role in its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s biological and physicochemical properties can be contextualized through comparisons with analogous 1,3,4-thiadiazole derivatives. Below is a detailed analysis:

Substituent Effects on Anticancer Activity

Key Observations :

- Electron-Withdrawing Groups: The 3-fluorobenzylthio group in the target compound may enhance target selectivity compared to non-fluorinated analogs (e.g., 5m), as seen in BPTES derivatives where fluorination improved enzymatic inhibition .

- Trifluoromethyl vs. Chloro/Methoxy : The 2-(trifluoromethyl)benzamide moiety likely increases metabolic stability over chloro or methoxy substituents, as demonstrated by analogs with trifluoromethyl groups showing prolonged half-lives .

Mechanistic Comparisons

- Kinase Inhibition : Compounds like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () inhibited Abl/Src kinases, suggesting the target compound’s trifluoromethyl-benzamide core could similarly disrupt kinase ATP-binding pockets .

- Apoptosis Induction : Thiadiazole-chalcone hybrids (e.g., 5a, 5f in ) induced caspase-dependent apoptosis and G2/M arrest (IC50: 6.92–16.35 μM in HL-60 cells). The target compound’s benzamide-thiadiazole structure may share this mechanism, though fluorination could modulate potency .

Physicochemical Properties

Analysis :

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, which are largely attributed to the unique structural features of the thiadiazole ring and the presence of fluorinated groups. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

This structure features a thiadiazole ring substituted with a 3-fluorobenzyl thio group and a trifluoromethyl group on the benzamide moiety. The incorporation of these functional groups enhances its lipophilicity and stability, potentially improving its interactions with biological targets.

Biological Activities

Research indicates that compounds containing thiadiazole scaffolds exhibit a range of biological activities, including:

- Antimicrobial Properties : Thiadiazole derivatives have demonstrated significant antibacterial and antifungal activities. For instance, studies have shown that similar compounds can inhibit the growth of various pathogenic bacteria and fungi .

- Anticancer Activity : this compound has been evaluated for its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell proliferation and survival pathways .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production .

The mechanism of action for this compound involves several key processes:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism or signal transduction pathways. For example, it has been shown to interfere with PARP1 activity in cancer cells, leading to increased apoptosis .

- Receptor Interaction : Binding to specific cellular receptors can influence various signaling pathways, potentially altering cellular responses to external stimuli.

- Membrane Disruption : The compound may affect the integrity of cellular membranes, which can lead to cell death or altered cellular functions .

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Efficacy : In vitro studies demonstrated that this compound effectively reduced cell viability in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Inhibition of Pathogenic Microorganisms : Research has shown that derivatives similar to this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.